5-Amino-3-(3-fluorophenyl)isoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

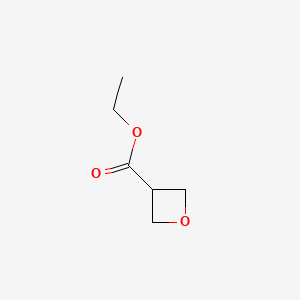

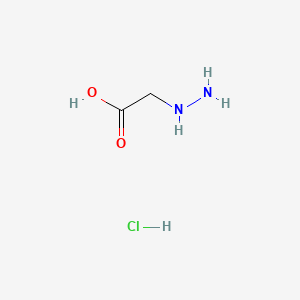

5-Amino-3-(3-fluorophenyl)isoxazole is a chemical compound with the empirical formula C9H7FN2O and a molecular weight of 178.16 . It is commonly used in early discovery research .

Synthesis Analysis

Isoxazoles, including this compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The reaction temperature and pH are key factors that determine the regioselectivity .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNc1cc(no1)-c2cccc(F)c2 . The InChI key is ZPEKGYYUYANHBK-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its empirical formula (C9H7FN2O), molecular weight (178.16), and its solid form .科学的研究の応用

Synthesis and Biological Evaluation

- Antitumor Activity: Novel isoxazole derivatives, including 5-amino-3-(3-fluorophenyl)isoxazole, have been synthesized and evaluated for antitumor activity. These compounds demonstrated significant antitumor effects, surpassing even that of the well-known cytotoxic agent 5-fluorouracil in some cases (Hamama, Ibrahim, & Zoorob, 2017).

Synthesis of Fluoroalkyl-substituted Isoxazoles

- Preparation of Fluoromethylisoxazoles: A comprehensive study explored the synthesis of 5-fluoroalkyl-substituted isoxazoles, including methodologies for preparing 5-fluoromethyl- and 5-difluoromethylisoxazoles. These methods have applications in the large-scale production of fluorinated analogues of known compounds (Chalyk et al., 2019).

Antimicrobial and Antitubercular Activity

- Antimicrobial and Antitubercular Properties: Isoxazole derivatives, including those with a 5-amino-3-(3-fluorophenyl) structure, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds showed significant activity against bacterial strains and Mycobacterium tuberculosis (Shingare et al., 2018).

Carbonic Anhydrase Inhibition

- Inhibitory Activity against Carbonic Anhydrase: Derivatives of this compound have been found to inhibit human carbonic anhydrase isoforms, particularly hCA II and hCA VII. This activity suggests potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Gene Expression Modulation

- Influence on Gene Expression: The compound 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a derivative of this compound, has shown potential as an anti-inflammatory drug candidate. It significantly modulates autoimmune and inflammatory gene expression (Płoszaj et al., 2016).

Anticonvulsant Properties

- Sodium Channel Blocker and Anticonvulsant: Certain isoxazole derivatives, including those with a 5-amino structure, have been evaluated for anticonvulsant activities. These compounds showed promising results in blocking sodium channels, which is crucial in controlling epileptic seizures (Malik & Khan, 2014).

Immunomodulatory Effects

- Immunomodulatory Properties: The compound 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide has demonstrated immunomodulatory effects, influencing lymphocyte subsets and enhancing the humoral immune response. This indicates potential applications in treating autoimmune diseases and boosting vaccine efficacy (Drynda et al., 2015).

Antioxidant Activity

- Antioxidant Activity: Some isoxazole derivatives, including those with a 5-amino-3-(3-fluorophenyl) structure, have been synthesized and evaluated for antioxidant properties. These compounds exhibit potential in inhibiting oxidative stress (Geetha & Rajakumar, 2020).

Safety and Hazards

The safety information available indicates that 5-Amino-3-(3-fluorophenyl)isoxazole is classified under GHS07, with a hazard statement of H302, indicating that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

将来の方向性

Isoxazoles, including 5-Amino-3-(3-fluorophenyl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of new eco-friendly synthetic strategies, expansion of the available drug-like chemical space, and acceleration of the drug discovery program .

作用機序

Target of Action

Isoxazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that the isoxazole ring in the compound can undergo various transformations due to the labile n–o bond, allowing the generation of various 1,3-bifunctional derivatives of carbonyl compounds .

Biochemical Pathways

Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . This suggests that the compound may interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

特性

IUPAC Name |

3-(3-fluorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEKGYYUYANHBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)